Product packaging for (1-Benzylindazol-3-yl)methanol(Cat. No.:CAS No. 131427-21-9)

(1-Benzylindazol-3-yl)methanol

Cat. No.: B158008
CAS No.: 131427-21-9
M. Wt: 238.28 g/mol
InChI Key: AKQDXNFPEFHRLS-UHFFFAOYSA-N
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Description

(1-Benzylindazol-3-yl)methanol is a benzyl-indazole derivative that serves as an important intermediate in medicinal chemistry research. Current scientific investigation has identified this compound as a key synthetic precursor for developing novel 1-benzyl-3-hydroxymethylindazole derivatives . These derivatives are the subject of patents and ongoing research for the treatment of a range of diseases based on the modulation of specific biological targets, including MCP-1, CX3CR1, and p40 . The scope of this research encompasses potential therapeutic areas such as inflammatory diseases, autoimmune disorders, cancer, and metabolic diseases . Researchers utilize this chemical building block to create molecules for probing biological pathways and assessing pharmacological activity in preclinical models. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B158008 (1-Benzylindazol-3-yl)methanol CAS No. 131427-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzylindazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQDXNFPEFHRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443142
Record name (1-Benzyl-1H-indazol-3-yl)methanol
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

131427-21-9
Record name 1-(Phenylmethyl)-1H-indazole-3-methanol
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Record name (1-Benzylindazol-3-yl)methanol
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Record name (1-Benzyl-1H-indazol-3-yl)methanol
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Record name (1-benzylindazol-3-yl)methanol
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Synthetic Methodologies for 1 Benzylindazol 3 Yl Methanol and Analogues

Strategies for Indazole Core Construction

The formation of the indazole scaffold is a critical first step and can be achieved through various synthetic strategies. These methods often involve the creation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, with recent advancements focusing on catalytic and environmentally benign approaches. benthamdirect.comingentaconnect.com

Cyclization Reactions in Indazole Synthesis

Cyclization reactions are a cornerstone of indazole synthesis. A prevalent method involves the intramolecular cyclization of appropriately substituted aromatic precursors. For instance, the reductive cyclization of 2-nitrobenzylamines, promoted by reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O), provides a mild and efficient route to 2-aryl-2H-indazoles. thieme-connect.com Another approach is the Cadogan cyclization, a robust but often harsh method for preparing 2H-indazoles through the deoxygenation of nitroaromatics. nih.gov Recent studies have provided evidence for non-nitrene pathways in this reaction, identifying 2H-indazole N-oxides as key intermediates. nih.gov

Furthermore, electrochemical methods have emerged as a sustainable alternative for constructing the indazole ring. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to synthesize 1H-indazoles in moderate to good yields. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org

A variety of starting materials can be employed for cyclization, including:

2-aminophenones reacting with hydroxylamine (B1172632) derivatives in a metal-free, one-pot synthesis. organic-chemistry.org

2-aminomethyl-phenylamines undergoing N-N bond-forming oxidative cyclization to yield all three tautomeric forms of indazoles. organic-chemistry.org

2-formylphenylboronic acids reacting with diazadicarboxylates in a copper(II) acetate-catalyzed reaction followed by acid or base-induced ring closure. rsc.org

The Davis-Beirut reaction offers an efficient synthesis of 2H-indazoles from o-nitrosobenzaldehyde and primary amines under either acid or base catalysis. nih.govnih.gov Theoretical and experimental evidence suggests the reaction proceeds through an o-nitrosobenzylidine imine intermediate. nih.govnih.gov

Transition Metal-Catalyzed Approaches for Indazole Formation

Transition metal catalysis has become a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. benthamdirect.comnih.govresearchgate.netresearchgate.net These methods often involve C-H activation and annulation sequences. nih.govresearchgate.net

Rhodium and copper co-catalyzed reactions have been successfully employed for the synthesis of 1H-indazoles from arylimidates and organo azides. acs.org This process involves Rh(III)-catalyzed C–H activation/C–N bond formation and Cu-catalyzed N–N bond formation, utilizing molecular oxygen as a green terminal oxidant. acs.org Similarly, a combination of rhodium and copper catalysts can facilitate the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to produce 1H-indazoles. nih.gov

Palladium-catalyzed reactions are also prevalent. For example, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Copper-catalyzed reactions are also widely used, such as the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives to form 3-aminoindazoles. organic-chemistry.org

The following table summarizes some key transition metal-catalyzed approaches:

Catalyst SystemStarting MaterialsProductKey Features
Rh(III)/Cu(II)Arylimidates and organo azides1H-IndazolesC-H activation, N-N bond formation, O₂ as oxidant. acs.org
Rh(III)/Cu(II)Ethyl benzimidates and nitrosobenzenes1H-IndazolesSequential C-H activation and annulation. nih.gov
Palladium2-Bromobenzonitriles and benzophenone (B1666685) hydrazone3-AminoindazolesTwo-step arylation and cyclization. organic-chemistry.org
Copper(I)2-Halobenzonitriles and hydrazine derivatives3-AminoindazolesCascade coupling-condensation process. organic-chemistry.org
Copper(I) oxide nanoparticles2-Halobenzaldehydes, primary amines, and sodium azide (B81097)2H-IndazolesOne-pot, three-component reaction in a green solvent. organic-chemistry.org

Acid/Base-Catalyzed Methods for Indazole Synthesis

Acid and base catalysis play a significant role in several indazole synthesis methodologies. benthamdirect.comrsc.org The Davis-Beirut reaction, for instance, can be efficiently catalyzed by both acids and bases to produce 2H-indazoles. nih.govnih.gov The reaction mechanism involves the formation of an o-nitrosobenzylidine imine intermediate, which then undergoes heterocyclization. nih.govnih.gov

Base-promoted cyclization is another common strategy. For example, the synthesis of N-aryl-1H-indazoles can be achieved from arylamino oximes using 2-aminopyridine (B139424) as a base, while triethylamine (B128534) promotes the formation of benzimidazoles from the same starting material. organic-chemistry.org

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly methods for indazole synthesis. benthamdirect.comrsc.org These "green" approaches aim to reduce the use of hazardous reagents and solvents and improve energy efficiency.

One notable example is the use of electrochemical synthesis. The electrochemical anodic oxidation of arylhydrazones provides a metal-free pathway to 1H-indazoles. rsc.org Another green approach involves the use of copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in a green solvent like polyethylene (B3416737) glycol (PEG-400). acs.org This method allows for the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide under ligand-free and base-free conditions. acs.org

Regioselective Functionalization at the N1 Position of the Indazole Nucleus

The direct alkylation of the indazole ring often leads to a mixture of N1 and N2 isomers, with the N1-substituted product generally being the more thermodynamically stable isomer. connectjournals.com Achieving regioselectivity is a significant challenge in indazole chemistry. rsc.org The ratio of N1 to N2 alkylation is sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de

Several strategies have been developed to achieve selective N1-alkylation. One approach involves using specific reaction conditions, such as sodium hydride in tetrahydrofuran (B95107), which has shown high N1-selectivity for certain substituted indazoles. beilstein-journals.org The choice of base and solvent can significantly influence the regiochemical outcome. For instance, using cesium carbonate in DMF has also been shown to favor N1-alkylation for a range of indazole derivatives. beilstein-journals.org

Mechanistic studies using density functional theory (DFT) suggest that in some cases, chelation between the cation of the base, the N2-nitrogen of the indazole, and an electron-rich atom in a C3 substituent can direct alkylation to the N1 position. nih.gov

Introduction of the Benzyl (B1604629) Moiety at the N1 Position

The introduction of the benzyl group at the N1 position of the indazole nucleus is a crucial step in the synthesis of (1-benzylindazol-3-yl)methanol. This is typically achieved through N-alkylation of the pre-formed indazole core with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. acs.org The choice of base and solvent is critical for achieving high regioselectivity for the N1-isomer. Common bases include potassium hydroxide (B78521) and potassium carbonate, often used in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). acs.org The benzyl group preferentially occupies the N1 position due to a combination of steric and electronic factors.

For the synthesis of the target molecule, this compound, a common route involves the N1-benzylation of a 3-functionalized indazole precursor, such as 1H-indazole-3-carbaldehyde or a corresponding ester. This is then followed by the reduction of the functional group at the 3-position to the hydroxymethyl group.

An in-depth examination of the synthetic strategies for preparing this compound and its subsequent transformation into various analogues reveals sophisticated chemical methodologies. These approaches are critical for accessing this key structural motif, which serves as a valuable intermediate in medicinal chemistry. The synthesis primarily focuses on the strategic introduction of a hydroxymethyl group at the C3 position of the 1-benzylindazole core, followed by diverse post-synthetic modifications to generate a library of related compounds.

Chemical Reactivity and Transformations of 1 Benzylindazol 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functional group is a key site for chemical modification, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation: The hydroxymethyl group of (1-Benzylindazol-3-yl)methanol can be oxidized to yield the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) typically lead to the formation of the carboxylic acid, while milder reagents favor the aldehyde. The reverse reaction, the reduction of the aldehyde back to the alcohol, can be accomplished using reducing agents like sodium borohydride. thieme-connect.de

Transformation Reagent(s) Product Reference
OxidationPotassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃)1-Benzyl-1H-indazole-3-carboxylic acid
OxidationMild Oxidizing Agents1-Benzyl-1H-indazole-3-carbaldehyde
ReductionSodium Borohydride (NaBH₄)This compound thieme-connect.de

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides, often facilitated by a coupling agent. nih.gov Etherification, the formation of an ether linkage, is commonly performed via the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then displaces a halide from an alkyl halide. google.comgoogle.comorganic-chemistry.orgbeilstein-journals.org These reactions are fundamental for creating a diverse range of derivatives.

Reaction Type Typical Reagents General Product Structure Reference
EsterificationR-COCl, Pyridine1-Benzyl-1H-indazol-3-ylmethyl ester nih.gov
Etherification1. NaH; 2. R-Br3-(Alkoxymethyl)-1-benzyl-1H-indazole google.comorganic-chemistry.org

Modifications of the Indazole Nucleus

The indazole ring system, while relatively stable, can undergo various substitution reactions, allowing for further functionalization.

Halogenation: The benzene (B151609) portion of the indazole nucleus can be halogenated. Studies on related 1H-indazoles have shown that regioselective bromination, for example at the C7 position, can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The position of substitution is influenced by the electronic properties of existing substituents on the ring. nih.gov Further halogenation can lead to di- or polyhalogenated indazoles under appropriate conditions. ambeed.com

Alkylation: While the N-1 position of the parent indazole is already occupied by the benzyl (B1604629) group, the principles of indazole N-alkylation are relevant for understanding its stability and potential side reactions. The alkylation of NH-indazoles can lead to a mixture of N-1 and N-2 isomers. nih.govdergipark.org.trbohrium.com The ratio of these regioisomers is highly dependent on the reaction conditions, including the base and solvent used, as well as steric and electronic effects from substituents on the indazole ring. researchgate.netnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation, whereas potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can produce nearly equal amounts of N-1 and N-2 isomers. dergipark.org.trresearchgate.netnih.gov

Conditions Typical Outcome on NH-Indazoles Key Factors Reference
NaH in THFHigh N-1 selectivityBase strength, solvent researchgate.netnih.gov
K₂CO₃ in DMFMixture of N-1 and N-2 isomers (approx. 1:1)Base strength, solvent dergipark.org.trbohrium.com
Substituents at C7Can favor N-2 selectivitySteric hindrance, electronic effects nih.gov

Other potential modifications to the indazole nucleus include nitration, sulfonation, and acylation, which are common electrophilic substitution reactions for aromatic systems. e-bookshelf.de

Reactivity of the Benzyl Moiety

The N-benzyl group is primarily known for its role as a protecting group, and its removal (debenzylation) is a key transformation. This reaction regenerates the NH-indazole, allowing for subsequent modifications at the N-1 position.

Debenzylation: Several methods exist for cleaving the N-benzyl bond.

Catalytic Hydrogenation: This is a common method involving a palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. nih.gov Acetic acid can sometimes be used to facilitate this reaction. nih.gov

Oxidative Debenzylation: The benzyl group can be removed under oxidative conditions. One method uses potassium tert-butoxide in DMSO with oxygen (air) at room temperature. researchgate.net Another approach utilizes alkali metal bromides with an oxidant like Oxone to generate bromo radicals that facilitate the cleavage. organic-chemistry.org

Transfer Hydrogenolysis: A safer alternative to using gaseous hydrogen involves transfer hydrogenolysis, for example, with tetrahydroxydiboron (B82485) (B₂(OH)₄) and a palladium catalyst in water. researchgate.net

Method Reagents Key Features Reference
Catalytic HydrogenationPd(OH)₂/C, H₂Widely used, effective nih.gov
Base-mediated Oxidationt-BuOK, DMSO, O₂Mild, room temperature conditions researchgate.net
Oxidative (Bromo Radical)KBr, OxoneTransition-metal-free organic-chemistry.org
Transfer HydrogenolysisB₂(OH)₄, Pd catalyst, H₂OAvoids gaseous H₂ researchgate.net

Stability and Degradation Pathways in Relevant Systems

Indazole Core Stability: The indazole ring system is considered one of the more stable azole heterocycles due to its aromaticity. thieme-connect.de The 1H-tautomer, as seen in this compound, is generally more thermodynamically stable than the corresponding 2H-isomer. thieme-connect.dejmchemsci.com However, the ring is not inert and can undergo degradation under drastic conditions such as high-temperature thermolysis, aggressive oxidation, or photolysis. thieme-connect.de Ozonolysis, for instance, can lead to the cleavage of the fused benzene ring rather than the pyrazole (B372694) portion. thieme-connect.de

Functional Group Lability: While the core is robust, the functional groups provide specific points of reactivity that can be considered degradation pathways under certain conditions.

The benzyl group can be cleaved under both reductive and oxidative conditions, as detailed in section 3.3. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net This is often a desired reaction but represents a pathway for degradation if unintended.

The hydroxyl group is susceptible to oxidation, especially if exposed to oxidizing agents or atmospheric oxygen over long periods, potentially leading to the formation of aldehyde or carboxylic acid impurities.

In acidic or basic aqueous solutions, the compound is generally stable, but extreme pH or high temperatures could promote side reactions or degradation. For example, related indazolones have been synthesized from o-nitrobenzyl alcohols under basic conditions, indicating potential reactivity pathways for similar structures. researchgate.net

Condition Effect on this compound Reference
Strong Oxidation (e.g., KMnO₄)Cleavage of the indazole ring or oxidation of the hydroxyl group. thieme-connect.de
Reductive Conditions (e.g., H₂/Pd)Cleavage of the N-benzyl group (debenzylation). nih.govresearchgate.net
Strong Acid/Base (harsh)Potential for ring-opening or other degradation, though generally stable. thieme-connect.de
Photolysis/ThermolysisPotential for ring cleavage. thieme-connect.de

Antitumor and Antiproliferative Activities

Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across various cancer cell lines. nih.gov The core structure, featuring a benzyl group at the 1-position and a hydroxymethyl group at the 3-position of the indazole ring, serves as a versatile template for the development of novel antitumor compounds. nih.gov

In vitro studies have shown that these compounds can significantly reduce the viability of cancer cells. For instance, certain derivatives have been reported to decrease cell viability by over 70% in breast cancer cell lines at micromolar concentrations. The antiproliferative activity is not limited to a single type of cancer, with studies showing efficacy against lung, melanoma, leukemia, ovarian, prostate, and colon cancer cells. d-nb.info The versatility of the benzimidazole (B57391) scaffold, a related heterocyclic system, in anticancer drug development has been well-documented, with derivatives acting as topoisomerase inhibitors, DNA interacting agents, and inhibitors of various protein kinases. nih.gov

Antiproliferative Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 Value (µM) Reference
Compound 4a A549 (Lung) 2.75 nih.gov
Compound 4h A549 (Lung) 2.86 nih.gov
Compound 4d Topo II Inhibition 3.55 nih.gov
Compound 4n Topo II Inhibition 3.81 nih.gov
Compound 4c Leukemia Subpanel - nih.gov
Compound 4e Multiple Cell Lines - nih.gov
Compound 4g Multiple Cell Lines - nih.gov
Benzimidazole-Chalcone Hybrid 4a A549 (Lung), LNCaP (Prostate) ~4-fold > Etoposide nih.gov

Mechanisms of Action in Cancer Cell Lines

The antitumor effects of this compound derivatives are mediated through multiple cellular pathways. A key mechanism involves the inhibition of protein kinases, which are crucial for cancer cell signaling, survival, and proliferation. google.com By targeting these kinases, the compounds disrupt essential downstream pathways.

Another significant mechanism is the induction of reactive oxygen species (ROS). The generation of ROS creates oxidative stress within the cancer cells, leading to cellular damage and ultimately triggering apoptosis. Furthermore, some derivatives have been identified as potent inhibitors of enzymes like Topoisomerase II, which are vital for DNA replication and repair in cancer cells. nih.gov The benzimidazole-chalcone hybrids, for example, have been explored as non-intercalative Topo II catalytic inhibitors. nih.gov

Apoptosis Induction and Cell Cycle Modulation

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis, in tumor cells. googleapis.com Derivatives of this compound have been shown to effectively trigger apoptotic pathways. nih.gov This is often achieved by altering the expression levels of pro-apoptotic and anti-apoptotic proteins. For instance, studies on related benzimidazole derivatives have demonstrated an increase in the levels of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle, a critical process for cell growth and division. googleapis.com A common effect observed is the arrest of cancer cells in specific phases of the cell cycle, thereby preventing their proliferation. For example, some derivatives cause a G2/M phase arrest in cancer cells. Research on indole-3-carbinol (B1674136) (I3C), a structurally related compound, has shown that it can induce a G1 cell cycle arrest in breast cancer cells by affecting the expression of G1-acting cyclin-dependent kinases (CDKs). nih.gov Similarly, certain imidazole (B134444) derivatives have been found to induce cell cycle arrest in the G2/M phase. rsc.org

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. nih.gov Benzimidazole and indazole derivatives have been investigated for their anti-inflammatory potential. nih.govresearchgate.net The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. nih.gov

The mechanisms underlying the anti-inflammatory effects of these derivatives are being explored. One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions and cancers. ekb.eg Bendazac, an indazole-containing non-steroidal anti-inflammatory drug (NSAID), is known to inhibit protein denaturation, a process associated with inflammation.

Antimicrobial Efficacy

The rise of antimicrobial resistance has created an urgent need for new and effective antimicrobial agents. nih.gov Derivatives of this compound and related benzimidazoles have shown promising activity against a range of microbial pathogens. nih.gov

Antibacterial Spectrum and Potency

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism may involve the inhibition of essential bacterial enzymes or interference with other vital cellular processes. For example, some benzimidazole-triazole hybrids have shown significant activity against Staphylococcus aureus and Escherichia coli. nih.gov

The potency of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Studies have reported MIC values in the low microgram per milliliter range for some derivatives against various bacterial strains. scielo.br For instance, certain derivatives have shown strong antibacterial activity against S. aureus, B. subtilis, and methicillin-resistant S. aureus (MRSA) with MIC values of 1-4 µg/mL. scielo.br

Antibacterial Activity of Selected this compound and Related Derivatives

Microorganism Compound/Derivative MIC (µg/mL) Reference
Staphylococcus aureus This compound 15
Escherichia coli This compound 20
S. aureus Derivative 13d 1-2 scielo.br
B. subtilis Derivative 13d 1-2 scielo.br
MRSA Derivative 13d 1-2 scielo.br
E. coli Derivative 13d 4 scielo.br
P. aeruginosa Derivative 13d 16 scielo.br

Antifungal Activities

In addition to their antibacterial properties, derivatives of this compound have also exhibited significant antifungal activity. nih.gov They have been tested against a variety of fungal strains, including clinically relevant species like Candida albicans and Aspergillus species. nih.govnih.gov

The antifungal efficacy of these compounds is also determined by their MIC values. For example, this compound has been reported to have an MIC of 25 µg/mL against Candida albicans. Some benzimidazole derivatives have shown potent fungicidal activity with MIC values comparable or even superior to the standard antifungal drug amphotericin B. nih.govmdpi.com The mechanism of antifungal action is an area of ongoing research, but it is believed to involve the disruption of fungal cell membranes or the inhibition of essential fungal enzymes. scielo.br

Antiprotozoal Activities

Derivatives of the this compound scaffold have emerged as a promising class of compounds in the search for new antiprotozoal agents. Research has particularly focused on nitroindazole structures, which demonstrate significant efficacy against various protozoan parasites responsible for diseases like Chagas disease and leishmaniasis. mdpi.comnih.govbenthamscience.com

Studies have shown that the introduction of a nitro group at the 5-position of the indazole ring can significantly enhance trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comnih.gov The proposed mechanism of action involves the generation of reactive oxygen species (ROS) through the activation of the nitro group by parasitic nitroreductases (NTRs), leading to oxidative stress and parasite apoptosis. mdpi.comnih.gov For instance, 5-nitro-2-picolyl-indazolin-3-one demonstrated potent trypanocidal activity against both epimastigote and trypomastigote forms of T. cruzi. mdpi.comresearchgate.net

Several series of 1,2-disubstituted 5-nitroindazolin-3-ones, which are structurally related to the this compound core, have been synthesized and evaluated. mdpi.comcambridge.org Compounds such as 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one and 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one have exhibited outstanding activity against intracellular amastigotes of T. cruzi, in some cases surpassing the efficacy of the reference drug, benznidazole. cambridge.orgnih.gov

Furthermore, research into 3-alkoxy-1-benzyl-5-nitroindazole derivatives has revealed potent antileishmanial activity. mdpi.comresearchgate.net These compounds were tested against various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana. mdpi.comresearchgate.net Specific derivatives showed significant activity against both the promastigote and intracellular amastigote stages of the parasites, with efficacy comparable to the standard drug Amphotericin B in vitro. mdpi.comresearchgate.net Electron microscopy studies confirmed that these indazole derivatives induce significant ultrastructural damage in the parasites. mdpi.com The collective findings underscore the potential of benzyl-substituted nitroindazoles as a foundational structure for developing new therapies for neglected tropical diseases. nih.gov

Table 1: Antiprotozoal Activity of Selected this compound Derivatives

CompoundTarget OrganismActivity/FindingReference
5-Nitro-2-picolyl-indazolin-3-oneTrypanosoma cruzi (epimastigotes)IC50: 1.1 ± 0.3 µM mdpi.comnih.gov
5-Nitro-2-picolyl-indazolin-3-oneTrypanosoma cruzi (trypomastigotes)IC50: 5.4 ± 1.0 µM mdpi.comnih.gov
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16)Trypanosoma cruzi (amastigotes, Y strain)IC50: 0.41 µM cambridge.org
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 24)Trypanosoma cruzi (amastigotes, Y strain)IC50: 1.17 µM cambridge.org
3-Alkoxy-1-benzyl-5-nitroindazole derivatives (e.g., NV6, NV8)Leishmania spp. (promastigotes & amastigotes)Showed potent activity, with NV8 demonstrating the best selectivity and activity indicators. mdpi.com

Cardiovascular System Modulation

Derivatives based on the this compound structure have demonstrated significant and varied effects on the cardiovascular system, positioning them as candidates for treating a range of circulatory and cardiac conditions. rsc.orgresearchgate.netnih.gov

One of the most studied derivatives is YC-1, or 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole. rsc.orgresearchgate.net YC-1 is recognized as a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. rsc.orgsemanticscholar.org By activating sGC, YC-1 increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), which leads to the relaxation of vascular smooth muscles and inhibition of platelet aggregation. rsc.orgnih.gov This mechanism gives YC-1 potential therapeutic applications in preventing vascular embolisms and treating circulatory disorders. rsc.org Furthermore, YC-1 has been shown to inhibit the proliferation of vascular smooth muscle cells and prevent neointima formation after balloon angioplasty in animal models, suggesting its utility in preventing restenosis. researchgate.netnih.gov

More recent research has focused on developing novel indazole derivatives as highly potent and selective agonists for the human β3-adrenergic receptor (β3-AR). nih.govnih.govacs.org These agonists are of interest for treating conditions like overactive bladder. nih.govacs.org A key achievement has been the development of compounds with high selectivity for the β3-AR over β1-, β2-, and α1A-ARs. nih.govnih.gov For example, compound 11 from one study showed potent β3-AR agonistic activity (EC50 = 13 nM) with over 769-fold selectivity against α1A-AR. nih.gov Crucially, this compound did not significantly affect heart rate or blood pressure in animal models, indicating a favorable cardiovascular safety profile. nih.gov Further optimization led to compound 15 , an orally available β3-AR agonist that also demonstrated an excellent cardiovascular safety profile. nih.govacs.orgacs.org

Another important cardiovascular application involves the derivative Bindarit, which is 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid. guidetopharmacology.orgnewdrugapprovals.org Bindarit acts as a selective inhibitor of a subfamily of monocyte chemotactic proteins (MCPs), including MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7. newdrugapprovals.orgresearchgate.net These chemokines play a crucial role in the recruitment of monocytes during inflammatory processes associated with cardiovascular diseases like atherosclerosis and coronary restenosis. newdrugapprovals.org Bindarit has been investigated in clinical trials for conditions such as diabetic nephropathy. newdrugapprovals.orgdrugbank.com

Table 2: Cardiovascular Modulation by this compound Derivatives

CompoundMechanism of ActionPharmacological RelevanceReference
YC-1 (Lificiguat)Soluble guanylate cyclase (sGC) stimulator; increases cGMPAnti-platelet aggregation, vasodilation, inhibition of neointima formation. rsc.orgresearchgate.netnih.gov
Compound 11 (β3-AR Agonist)Potent and highly selective β3-adrenergic receptor agonistPotential for treating overactive bladder with minimal cardiovascular side effects (no significant effect on heart rate or blood pressure). nih.gov
Compound 15 (β3-AR Agonist)Highly potent and selective, orally available β3-adrenergic receptor agonistShowed excellent cardiovascular safety profile in animal studies. nih.govacs.orgacs.org
BindaritSelective inhibitor of monocyte chemotactic proteins (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8)Anti-inflammatory action relevant to coronary restenosis and diabetic nephropathy. newdrugapprovals.orgresearchgate.net

Other Emerging Pharmacological Applications

Beyond antiprotozoal and cardiovascular activities, derivatives of this compound are being explored for other significant pharmacological applications, most notably in anti-inflammatory and anticancer therapies.

The anti-inflammatory properties of this chemical class are well-represented by Bindarit (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid). researchgate.netnih.gov Bindarit's primary mechanism is the selective inhibition of the synthesis of certain C-C motif chemokines, particularly monocyte chemoattractant protein-1 (MCP-1/CCL2). guidetopharmacology.orgresearchgate.netnih.gov This action interferes with the recruitment of monocytes to sites of inflammation, making it effective in a variety of experimental models of inflammatory and autoimmune diseases. nih.gov Recent studies suggest its mechanism involves interaction with fatty acid-binding protein 4 (FABP4). guidetopharmacology.orgnih.gov Another related compound, Bendazac, also possesses non-steroidal anti-inflammatory properties and primarily acts by inhibiting the denaturation of proteins. nih.gov

In the field of oncology, derivatives such as 1-Benzyl-1H-indazole-3-carboxylic acid have shown potential as anticancer agents. evitachem.com Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. evitachem.com The proposed mechanism involves the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the ability to induce cell cycle arrest and apoptosis in cancerous cells. evitachem.com The versatility of the 1-benzyl-1H-indazole-3-carboxylic acid scaffold allows for the synthesis of a wide range of derivatives, making it a valuable precursor for developing novel anticancer drugs.

Table 3: Other Pharmacological Applications of this compound Derivatives

CompoundApplication AreaMechanism/FindingReference
BindaritAnti-inflammatorySelectively inhibits the synthesis of monocyte chemotactic proteins (MCP-1/CCL2, etc.). Interacts with FABP4. guidetopharmacology.orgresearchgate.netnih.gov
BendazacAnti-inflammatoryInhibits the denaturation of proteins; possesses non-steroidal anti-inflammatory activity. nih.gov
1-Benzyl-1H-indazole-3-carboxylic acidAnticancerInhibits cancer cell proliferation; induces apoptosis and cell cycle arrest. Potential COX-2 inhibition. evitachem.com

Conclusion

(1-Benzylindazol-3-yl)methanol stands as a compound of considerable interest in the field of medicinal chemistry. Its versatile synthesis and the reactivity of its functional groups make it an invaluable intermediate for the creation of a diverse range of indazole derivatives. The demonstrated and potential biological activities of these derivatives, particularly in the area of anticancer research, highlight the importance of continued investigation into this promising molecular scaffold. As the quest for novel and more effective therapeutic agents continues, this compound and its progeny are poised to play a significant role in shaping the future of drug discovery.

Structure Activity Relationship Sar Studies of 1 Benzylindazol 3 Yl Methanol Analogues

Impact of N1-Substitution on Biological Activity

The substituent at the N1-position of the indazole ring plays a pivotal role in modulating the biological activity of (1-benzylindazol-3-yl)methanol analogues. Research across various therapeutic targets has demonstrated that the nature of this substituent, whether it be alkyl, aryl, or a more complex heterocyclic system, can significantly alter potency and other pharmacological properties.

Studies on N-1-substituted indazole-3-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) have shown that introducing a linker and a heterocyclic moiety at the N1-position can dramatically enhance inhibitory activity compared to the unsubstituted 1H-indazole-3-carboxamide. For instance, the introduction of a 3-(piperidine-1-yl)propyl group led to a compound with an IC50 of 36 μM, while a 3-(2,3-dioxoindolin-1-yl)propyl substituent resulted in a more potent inhibitor with an IC50 of 6.8 μM. nih.gov

In the context of CYP17A1 inhibitors for prostate cancer treatment, the exploration of N1-aryl and heteroaryl indazoles has been a key strategy. nih.gov Replacement of the N1-phenyl group with a pyridyl group in a related benzimidazole (B57391) series led to a compound with similar potency but superior metabolic stability. nih.gov This highlights that heteroaryl groups at the N1-position can be beneficial for improving pharmacokinetic profiles. Further investigation into various six-membered and five-membered heterocyclic rings at the N1-position of indazoles revealed that while potency against CYP17A1 was often retained, metabolic stability and selectivity against other CYP enzymes varied significantly. nih.gov For example, an N1-pyrazine substituted indazole showed increased metabolic stability in cynomolgus monkey liver microsomes. nih.gov

For a series of indazole arylsulfonamides acting as CCR4 antagonists, replacement of an N1-methyl substituent with a benzyl (B1604629) group resulted in increased potency. acs.org The most effective N1-substituents were found to be meta-substituted benzyl groups that contained an α-amino-3-[(methylamino)acyl] group. acs.org However, the basicity of the amino group had to be carefully balanced, as strongly basic groups led to poor oral absorption, while less basic analogues like morpholines, though having good absorption, suffered from high clearance. acs.org

The following table summarizes the impact of various N1-substituents on the biological activity of indazole derivatives from different studies.

N1-Substituent Compound Class Biological Target/Activity Observed Effect
3-(Piperidine-1-yl)propylIndazole-3-carboxamidePARP-1 InhibitionModerate activity (IC50 = 36 μM) nih.gov
3-(2,3-Dioxoindolin-1-yl)propylIndazole-3-carboxamidePARP-1 InhibitionHigh activity (IC50 = 6.8 μM) nih.gov
PyridylIndazole Analogue (Benzimidazole)CYP17A1 InhibitionMaintained potency, improved metabolic stability nih.gov
PyrazineIndazole AnalogueCYP17A1 InhibitionIncreased metabolic stability nih.gov
BenzylIndazole ArylsulfonamideCCR4 AntagonismIncreased potency compared to methyl acs.org
meta-Substituted Benzyl with α-amino-3-[(methylamino)acyl]Indazole ArylsulfonamideCCR4 AntagonismMost potent N1-substituents acs.org

Role of the C3-Methanol Group in Ligand-Target Interactions

The C3-methanol group of this compound is a key functional group that can significantly influence the compound's interaction with its biological targets. This hydroxymethyl moiety can act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions within a protein's binding pocket.

While direct SAR studies on the C3-methanol group of this compound are not extensively reported in the reviewed literature, the principles of medicinal chemistry and bioisosteric replacement offer valuable insights. A review of C3-functionalized indazoles highlights the diverse range of substituents that have been explored at this position to modulate biological activity, including halogens, aryl groups, and various carbon-linked functionalities. chim.it The ability to form hydrogen bonds is a critical aspect of many drug-receptor interactions, and the C3-methanol group provides this capability.

The concept of bioisosteric replacement is particularly relevant here. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. cambridgemedchemconsulting.comgoogle.comgoogle.com The C3-methanol group could potentially be replaced by other small, polar groups capable of hydrogen bonding to probe the specific requirements of the binding site. For example, replacing the hydroxyl group with an amine (to form an aminomethyl group) or a thiol (to form a thiomethanol group) would alter the hydrogen bonding characteristics and steric bulk, providing valuable SAR information.

Furthermore, the indazole nucleus itself has been successfully employed as a bioisostere for a phenol (B47542) group in potent GluN2B antagonists. nih.gov This suggests that the entire indazole-3-methanol system can be considered in the context of its spatial and electronic properties relative to other pharmacophores. In a related compound, 3-((1-benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol, the C3 position is linked to a more extended polar chain via an ether linkage, demonstrating that this position is amenable to significant modification to explore interactions with the target protein. The diol moiety in this analogue further emphasizes the potential importance of hydrogen bonding interactions originating from the C3-substituent.

Influence of Substituents on the Benzyl Moiety

The benzyl group at the N1-position of the indazole ring serves as a crucial lipophilic anchor and its substitution pattern can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the analogues. The electronic and steric effects of substituents on the phenyl ring of the benzyl moiety can influence how the ligand fits into and interacts with the binding pocket of its target.

Research has shown that both electron-donating and electron-withdrawing groups on the benzyl ring can impact activity, and the optimal substitution often depends on the specific biological target. In a series of indazole arylsulfonamides, meta-substituted benzyl groups were found to be the most potent N1-substituents for CCR4 antagonism. acs.org This suggests that for this particular target, directing the substituent to the meta position provides a more favorable interaction with the receptor.

In contrast, a study on oxadiazolylindazole sodium channel modulators indicated that substitution on the benzyl ring generally led to a decrease in activity. This suggests that for this class of compounds, an unsubstituted benzyl ring might be optimal for fitting into the hydrophobic binding pocket. sci-hub.red

General principles of substituent effects on a benzene (B151609) ring's reactivity can also provide some guidance. researchgate.net Electron-withdrawing groups, such as nitro or cyano, can alter the electronic distribution of the benzyl ring, potentially influencing pi-stacking interactions with aromatic residues in the binding site. Conversely, electron-donating groups, like methoxy, can increase the electron density of the ring. The position of these substituents (ortho, meta, or para) will also dictate the spatial orientation of these electronic effects.

The following table provides examples of how substituents on the benzyl moiety can influence the activity of indazole derivatives.

Substituent on Benzyl Moiety Compound Class Biological Target/Activity Observed Effect
meta-SubstitutionIndazole ArylsulfonamideCCR4 AntagonismIncreased potency acs.org
Various SubstitutionsOxadiazolylindazoleSodium Channel ModulationDecreased activity sci-hub.red
Electron-withdrawing groups (e.g., -NO2, -CN)General Indazole DerivativesGeneral Biological ActivityPotential to modulate pi-stacking interactions
Electron-donating groups (e.g., -OCH3)General Indazole DerivativesGeneral Biological ActivityPotential to modulate electronic properties of the ring

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to understand the energy barriers between them. The bioactive conformation is the specific shape the molecule assumes when it binds to its receptor. wiley.com

While specific experimental data on the bioactive conformations of this compound analogues are limited in the available literature, computational methods such as molecular modeling and docking studies can provide valuable insights. mdpi.com These methods can be used to explore the possible conformations and to predict how they might interact with a known protein binding site.

The crystal structure of 1-benzyl-1H-indazole has been solved, providing a solid-state conformation of this core fragment. researchgate.net This experimental structure can serve as a starting point for computational studies to explore the conformational landscape in solution and in the context of a receptor binding site. Molecular dynamics simulations of the related 3-((1-benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol have highlighted the torsional flexibility of the C3-side chain, which adopts a gauche conformation to minimize steric hindrance with the benzyl group. This suggests that steric interactions between the N1 and C3 substituents can influence the preferred conformation.

The identification of the bioactive conformation is often an iterative process in drug design. By synthesizing conformationally restricted analogues, where rotation around key bonds is limited, medicinal chemists can test hypotheses about the bioactive shape. If a rigid analogue retains or improves activity, it provides strong evidence for that particular conformation being the bioactive one.

Mechanistic Investigations of 1 Benzylindazol 3 Yl Methanol S Biological Effects

Identification of Molecular Targets

Initial research suggests that the biological effects of (1-benzylindazol-3-yl)methanol are a consequence of its interaction with specific molecular targets. The compound is thought to exert its influence by binding to enzymes or receptors integral to key biological pathways. While the precise molecular targets are an area of ongoing investigation, the indazole scaffold is a known feature in many pharmacologically active compounds. The benzyl (B1604629) and hydroxymethyl groups attached to the indazole core are believed to influence the compound's physicochemical properties and how it interacts with biological molecules.

Derivatives of this compound have been studied more extensively, offering clues to potential targets. For instance, the related compound YC-1, which shares the 1-benzylindazole core, has been identified as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). smolecule.combiocrick.com HIF-1α is a transcription factor that plays a crucial role in the cellular response to low oxygen conditions and is implicated in tumor growth and angiogenesis. biocrick.com Another derivative, Bindarit, is known to preferentially inhibit the transcription of the chemokine CCL2, a molecule involved in inflammatory responses. aai.org These findings suggest that the broader class of 1-benzylindazole compounds may target proteins involved in cell signaling, survival, and inflammation.

Table 1: Potential Molecular Targets of this compound and Related Compounds

CompoundPotential Molecular Target(s)Implicated Biological Process
This compoundEnzymes involved in cell proliferationCell Cycle Control, Apoptosis
YC-1Hypoxia-Inducible Factor-1α (HIF-1α)Angiogenesis, Tumor Growth
BindaritCCL2 (transcription)Inflammation, Immune Cell Recruitment

Enzyme Inhibition and Activation Profiling

The potential for this compound to modulate the activity of enzymes is a key area of its mechanistic investigation. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.orglabster.com This interaction can be reversible or irreversible and can occur at the enzyme's active site or at an allosteric site. wikipedia.org

While specific enzyme inhibition data for this compound is limited, its structural class has been associated with enzyme inhibition. For example, a patent abstract has classified compounds within its chemical class as potential renin-inhibitors. google.com Furthermore, the derivative YC-1 is known to be a nitric oxide-independent activator of soluble guanylyl cyclase (sGC), an enzyme that produces cyclic guanosine (B1672433) monophosphate (cGMP), leading to effects like vasodilation and inhibition of platelet aggregation. smolecule.combiocrick.comnih.gov This activation is allosteric, meaning YC-1 binds to a site on the enzyme other than the active site to increase its catalytic rate. biocrick.com

Table 2: Profile of Enzyme Modulation by this compound and Related Compounds

CompoundEnzymeEffectMechanism Type
This compound ClassReninInhibition (Potential)Not Specified
YC-1Soluble Guanylyl Cyclase (sGC)ActivationAllosteric Activator
YC-1Enzymes in Thromboxane B2 FormationInhibitionNot Specified

Receptor Binding Studies

Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors to elicit a biological response. nih.govrsc.org These studies often use radiolabelled ligands to measure the affinity of a test compound for a particular receptor. rsc.org

Currently, there is a lack of specific published receptor binding data for this compound itself. However, the general approach for such investigations is well-established. For more complex derivatives, such as novel imidazodiazepines, extensive receptor binding studies have been conducted against large panels of receptors and ion channels to determine their affinity and selectivity. mdpi.com These studies are essential for identifying both on-target and potential off-target interactions that could lead to unwanted side effects. mdpi.com Should this compound be investigated further, similar comprehensive binding assays would be necessary to understand its receptor interaction profile. A related compound, Bendacort, acts through activation of glucocorticoid receptors.

Cellular Pathway Modulation

Research into this compound has provided initial evidence of its ability to modulate key cellular pathways, particularly those involved in cancer cell proliferation and survival. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells.

The mechanisms underlying this pro-apoptotic effect involve the modulation of the cell cycle and the activation of apoptotic pathways. Specifically, the compound has been observed to cause cell cycle arrest in the G2/M phase, preventing cells from dividing. This is accompanied by an increased expression of pro-apoptotic proteins and a decrease in the levels of anti-apoptotic proteins.

The closely related compound YC-1 has also been shown to modulate cellular signaling pathways. In non-small cell lung cancer (NSCLC) cell lines, YC-1, in combination with gefitinib, was found to strongly impair the downstream signaling of ERK, AKT, and STAT3, which are critical pathways for cell survival and proliferation. smolecule.com YC-1 was also found to promote the degradation of the Epidermal Growth Factor Receptor (EGFR) by facilitating its transport to the late endosome. smolecule.com

Table 3: Observed Effects on Cellular Pathways

CompoundCellular EffectPathway(s) ModulatedCell Type(s)
This compoundApoptosis InductionIntrinsic/Extrinsic Apoptotic PathwaysCancer Cells
This compoundCell Cycle ArrestG2/M Checkpoint ControlCancer Cells
YC-1 (with Gefitinib)Inhibition of Downstream SignalingERK, AKT, STAT3 PathwaysNSCLC Cells
YC-1Promotion of Receptor DegradationEGFR Trafficking and DegradationNSCLC Cells

In Vitro Cellular Assay Development and Application

In vitro cellular assays are fundamental tools for investigating the biological effects of compounds like this compound. nih.govnih.gov These assays allow for the controlled study of a compound's impact on cellular functions such as viability, proliferation, and signaling.

The anti-cancer properties of this compound have been characterized using in vitro cellular assays. These studies have been instrumental in identifying its ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.

Furthermore, assays utilizing derivatives of this compound highlight the utility of this chemical scaffold in probing biological systems. The derivative Bindarit, for example, has been used in in vitro studies to investigate its preferential inhibition of CCL2 transcription. aai.org In these experiments, Bindarit was prepared as a suspension in DMSO for application to cell cultures. aai.org Similarly, YC-1 has been used in cellular assays to demonstrate its antiproliferative effects on human hepatocellular carcinoma cells, where it was found to arrest the cell cycle in the G0-G1 phase. biocrick.com The development and application of such assays are critical for defining the specific cellular activities of these compounds. researchgate.net

Table 4: Application of In Vitro Assays for this compound and Derivatives

CompoundAssay TypeBiological Effect MeasuredKey Finding
This compoundApoptosis AssayInduction of Programmed Cell DeathCompound is pro-apoptotic in cancer cells.
This compoundCell Cycle AnalysisProgression Through Cell Cycle PhasesCompound causes G2/M phase arrest.
BindaritGene Expression Assay (e.g., qPCR)Inhibition of CCL2 TranscriptionPreferential inhibitor of CCL2. aai.org
YC-1Cell Proliferation AssayInhibition of Cell GrowthArrests cell cycle in G0-G1 phase in liver cancer cells. biocrick.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex.

While specific molecular docking studies for (1-Benzylindazol-3-yl)methanol are not widely published, research on analogous indazole-containing compounds has demonstrated their potential to interact with a variety of protein targets. For instance, derivatives of indazole have been investigated as inhibitors of enzymes such as Glycogen Synthase Kinase 3β (GSK-3β), histone deacetylases (HDACs), and various kinases. innovareacademics.innih.gov Given that this compound has been noted for its potential as a kinase inhibitor, it is plausible that this compound could show affinity for the ATP-binding sites of various kinases.

A hypothetical molecular docking study of this compound against a kinase target, for example, would likely show the indazole ring participating in hydrogen bonding interactions with the hinge region of the kinase domain. The benzyl (B1604629) group would likely occupy a hydrophobic pocket, while the methanol (B129727) group could form additional hydrogen bonds with nearby amino acid residues, further stabilizing the complex.

A related derivative, 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid, known as Bindarit, is an inhibitor of monocyte chemotactic proteins (MCPs), suggesting that the 1-benzylindazole scaffold can be accommodated in the binding sites of chemokine receptors or related proteins. newdrugapprovals.orgnewdrugapprovals.org Another derivative, [5-(1-benzylindazol-3-yl)furan-2-yl]methanol, known as YC-1, is an activator of soluble guanylyl cyclase and an inhibitor of hypoxia-inducible factor-1 (HIF-1), indicating further potential protein targets for this chemical scaffold. smolecule.comabcam.com

Potential Protein Target Class Rationale based on Indazole Derivatives Key Interacting Moieties of this compound
KinasesIndazole core is a common scaffold for kinase inhibitors.Indazole ring, Benzyl group, Methanol group
Histone Deacetylases (HDACs)Indazole derivatives have shown inhibitory activity against HDACs. nih.govIndazole ring, Benzyl group
Glycogen Synthase Kinase 3β (GSK-3β)In silico studies on indazole derivatives suggest potential for GSK-3β inhibition. innovareacademics.inresearchgate.netIndazole ring, Benzyl group
Monocyte Chemotactic Proteins (MCPs)The derivative Bindarit inhibits MCPs. newdrugapprovals.orgnewdrugapprovals.org1-Benzylindazole scaffold
Soluble Guanylyl Cyclase / HIF-1The derivative YC-1 acts on these targets. smolecule.comabcam.com1-Benzylindazole scaffold

Ligand-Protein Interaction Profiling

Following molecular docking, a detailed analysis of the ligand-protein interactions is crucial for understanding the binding mode. This involves identifying specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For this compound, a hypothetical interaction profile with a kinase target can be constructed based on common binding modes of kinase inhibitors. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, interacting with the backbone amide groups of the kinase hinge region. The benzyl group, being hydrophobic, would likely engage in van der Waals and pi-stacking interactions with hydrophobic residues in the binding pocket. The terminal methanol group provides both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the oxygen atom), allowing for specific interactions that could enhance binding affinity and selectivity.

Structural Feature Potential Interaction Type Potential Interacting Residues (in a Kinase)
Indazole N2 atomHydrogen Bond AcceptorHinge region backbone NH
Benzyl RingHydrophobic, Pi-StackingAlanine, Valine, Leucine, Phenylalanine, Tyrosine
Methanol -OH groupHydrogen Bond Donor/AcceptorAspartate, Glutamate, Serine, Threonine, backbone carbonyls

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to identify the key structural features that influence activity.

While a specific QSAR model for this compound has not been reported, QSAR studies on various series of indazole derivatives have been conducted. nih.gov For example, a study on indazole derivatives as HDAC inhibitors developed a QSAR model that highlighted the importance of certain electronic and steric properties for inhibitory activity. nih.gov

To develop a QSAR model for a series of this compound analogs, one would first synthesize a library of related compounds with variations in the substituents on the benzyl ring and the indazole core. The biological activity of these compounds would be determined, and a set of molecular descriptors (e.g., logP, molar refractivity, electronic parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates the descriptors with the observed activity. Such a model could guide the design of new analogs with improved potency.

QSAR Descriptor Type Property Measured Potential Influence on Activity
Hydrophobic (e.g., logP)LipophilicityMembrane permeability, binding to hydrophobic pockets
Steric (e.g., Molar Refractivity)Molecular size and shapeFit within the binding site
Electronic (e.g., Hammett constants)Electron-donating/withdrawing nature of substituentsStrength of polar interactions and hydrogen bonds

Pharmacophore Modeling and Virtual Screening

A pharmacophore is a three-dimensional arrangement of electronic and steric features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be used as 3D queries to search large chemical databases (virtual screening) to identify new compounds that are likely to be active.

A pharmacophore model for this compound could be developed based on its structure and known interactions of similar compounds. Such a model would likely include features such as a hydrogen bond acceptor (the N2 of the indazole), a hydrophobic aromatic feature (the benzyl group), and a hydrogen bond donor/acceptor feature (the methanol group).

This pharmacophore model could then be used to screen virtual libraries of compounds to find new molecules with different chemical scaffolds but the same essential 3D arrangement of features. This approach has been successfully applied to other indazole-containing compounds to discover novel inhibitors. nih.gov

Pharmacophoric Feature Corresponding Chemical Group Importance in Binding
Hydrogen Bond AcceptorIndazole N2Interaction with hinge region of kinases
Aromatic/HydrophobicBenzyl RingOccupying hydrophobic pockets
Hydrogen Bond Donor/AcceptorMethanol GroupForming specific interactions to increase affinity

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can reveal the stability of the binding mode, the flexibility of the protein and ligand, and the role of water molecules in the binding site.

An MD simulation of this compound bound to a protein target would start with the docked pose obtained from molecular docking. The simulation would then calculate the movements of all atoms in the system over a period of nanoseconds to microseconds.

The results of such a simulation could confirm the stability of the key interactions identified in docking, such as the hydrogen bonds between the indazole ring and the protein. It could also reveal conformational changes in the protein upon ligand binding and identify any transient interactions that may not be apparent from a static docked structure. While no specific MD simulations for this compound are published, this technique is a standard tool for validating docking results and gaining a deeper understanding of binding mechanisms for related compounds.

Advanced Research Applications and Future Directions

Design of Novel (1-Benzylindazol-3-yl)methanol-Based Compounds

The design of novel compounds based on the this compound scaffold is a key area of research aimed at improving therapeutic efficacy. The core structure, featuring a benzyl (B1604629) group at the N1 position and a hydroxymethyl group at the C3 position of the indazole ring, offers multiple sites for chemical modification. Structure-activity relationship (SAR) studies are crucial in guiding these modifications to optimize biological activity.

Research into related indazole derivatives has provided valuable insights. For instance, in the development of analogs of YC-1, a 1-benzyl indazole derivative, it was found that the 1-benzyl group is significant for certain biological activities. researchgate.net Functionalization at the C3 position of the indazole ring is of immense interest, and various methods, including palladium-catalyzed cross-coupling reactions, have been employed to introduce diverse aryl moieties at this position, leading to compounds with anticancer activity. mdpi.com

The synthesis of novel indazole derivatives often involves multi-step reaction sequences. For example, a series of 1H-indazole derivatives were synthesized using structure-guided drug design to yield potent inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.govmdpi.com One such compound, which incorporated specific substitutions on the indazole core, displayed strong antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines. nih.govmdpi.com Similarly, fragment-based virtual screening has led to the design of novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors. nih.gov

The table below summarizes examples of modifications on the indazole scaffold and their reported biological outcomes, illustrating the strategic design of new chemical entities.

Scaffold/Compound Class Modification Strategy Biological Target/Activity Reference
1H-Indazole AmidesStructure-guided and knowledge-based designExtracellular signal-regulated kinase 1/2 (ERK1/2) inhibition nih.govmdpi.com
3-Aryl-1H-IndazolesPalladium-catalyzed C-C bond formation at C3-positionAnticancer activity against HCT-116 and MDA-MB-231 cell lines mdpi.com
3-Carboxamido-2H-indazole-6-arylamidesSynthesis and evaluation for antiproliferative activitySelective CRAF inhibitors for melanoma mdpi.com
1H-Indazole-based derivativesFragment-led de novo designInhibition of Fibroblast growth factor receptors (FGFRs) kinases mdpi.com

Multitargeted Ligand Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the development of multitargeted ligand design, a strategy that aims to create single molecules capable of interacting with multiple targets simultaneously. The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands that bind to various biological targets. researchgate.net

Indazole derivatives have been successfully designed as multi-target agents. For example, some have been developed as dual inhibitors of EGFR and VEGFR-2, key kinases in cancer progression. researchgate.net The versatility of the indazole scaffold allows it to interact with a range of biological targets, including enzymes, receptors, and transporters. researchgate.net This multi-target approach is particularly beneficial in polypharmacology, where modulating several pathways at once can lead to enhanced therapeutic outcomes. researchgate.net

One notable example is the development of indazole-based hybrids that act as polypharmacological antitumor agents by targeting both histone deacetylases (HDACs) and the vascular endothelial growth factor (VEGF) pathway. nih.gov This strategy leverages the crosstalk between different signaling pathways to achieve a more potent anticancer effect. nih.gov The design of such multi-target-directed ligands (MTDLs) is a promising approach for treating complex diseases like Alzheimer's, where hitting multiple pathological targets may be more effective than a single-target approach. researchgate.net

Combination Therapy Approaches

Combining therapeutic agents that act on different targets or through different mechanisms is a cornerstone of modern medicine, particularly in oncology. This approach can lead to synergistic effects, overcome drug resistance, and reduce toxicity. Indazole derivatives are being explored as components of combination therapies.

For instance, the indazole derivative lonidamine has been shown to inhibit glycolysis in cancer cells, which can enhance the efficacy of combined antitumor chemotherapy. researchgate.net This suggests that this compound-based compounds with similar mechanisms could be paired with traditional chemotherapeutics. Furthermore, a clinical trial for acute myeloid leukemia has investigated the combination of the indazole-based fibroblast growth factor receptor inhibitor LY2874455 with merestinib, a c-Met inhibitor. rsc.orgnih.gov

Another strategy involves creating hybrid compounds where two distinct pharmacophores are linked together. The conjugation of anticancer agents with nitric oxide (NO) donors is one such approach that can help combat tumor drug resistance. researchgate.net These hybrid molecules can offer pharmacokinetic and pharmacodynamic advantages over the administration of individual drugs. researchgate.net

Development of Prodrugs and Targeted Delivery Systems

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of site-specificity. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. researchgate.net The hydroxyl group of this compound is a prime site for modification to create a carrier-linked prodrug, for example, by forming an ester or an ether linkage. Upon administration, this linkage could be cleaved by enzymes in the body to release the active parent compound.

Targeted delivery systems aim to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing systemic side effects. Nanoparticles are a promising platform for the targeted delivery of anticancer agents. nih.gov Indazole-based compounds could be encapsulated within or conjugated to nanoparticles, such as liposomes or polymeric micelles. researchgate.netnih.gov These nanocarriers can exploit the enhanced permeability and retention (EPR) effect to accumulate preferentially in tumor tissues. researchgate.net Furthermore, the surface of these nanoparticles can be decorated with ligands that bind to receptors overexpressed on cancer cells, leading to more specific targeting.

Light-activated prodrugs represent another innovative approach. nih.gov In this system, a drug is caged with a photosensitive linker that can be cleaved upon exposure to a specific wavelength of light, allowing for precise spatial and temporal control of drug release. nih.gov

Exploration of New Therapeutic Areas

The diverse biological activities of indazole derivatives suggest that compounds based on the this compound scaffold could be effective in a wide range of therapeutic areas beyond their well-established anticancer potential. nih.govmdpi.com

Inflammatory Diseases: Many indazole derivatives have demonstrated potent anti-inflammatory properties. nih.govmdpi.com For example, some have been developed as glucocorticoid receptor (GR) modulators and Janus kinase (JAK) inhibitors for the potential treatment of inflammatory conditions. mdpi.com

Neurodegenerative Diseases: The ability of indazole-based ligands to interact with multiple targets makes them attractive candidates for complex neurological disorders. researchgate.net Research has explored their potential in treating neurodegenerative diseases. researchgate.net

Cardiovascular Diseases: Certain indazole derivatives have shown vasorelaxant and anti-aggregatory activities. researchgate.net One such compound, YC-1, is a soluble guanylate cyclase (sGC) activator, a mechanism relevant for treating circulatory disorders. researchgate.net

Infectious Diseases: The indazole nucleus is also a feature of compounds with antimicrobial and antiparasitic properties. researchgate.net

The table below highlights some of the potential therapeutic areas for indazole derivatives based on preclinical and clinical findings.

Therapeutic Area Mechanism/Target Examples of Indazole-Based Compounds Reference
OncologyKinase inhibition (e.g., FGFR, EGFR, Pim kinase), IDO1 inhibition, HIF-1 inhibitionAxitinib, Pazopanib, Entrectinib, Niraparib nih.govrsc.orgnih.gov
Inflammatory DisordersGlucocorticoid receptor (GR) modulation, Janus kinase (JAK) inhibitionPF-06263276 mdpi.com
Neurodegenerative DiseasesPolypharmacological approachesIndazole-based privileged ligands researchgate.netresearchgate.net
Cardiovascular DiseasesSoluble guanylate cyclase (sGC) activation, Rho kinase (ROCK1) inhibitionYC-1 researchgate.net
Infectious DiseasesAntimicrobial and antiparasitic activitiesVarious indazole derivatives researchgate.net

Integration with High-Throughput Screening Initiatives

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly testing large numbers of compounds for a specific biological activity. Indazole-based compound libraries are well-suited for HTS campaigns due to the synthetic tractability of the indazole scaffold, which allows for the creation of diverse chemical libraries.

HTS has been instrumental in identifying novel indazole derivatives with therapeutic potential. For instance, an HTS campaign of the Merck compound collection led to the identification of 3-benzylindazoles as potent and selective CDK8 inhibitors. nih.gov In another example, an in silico HTS campaign utilizing a published X-ray crystal structure was successfully employed to identify a moderately active ULK1 inhibitor with an indazole core, which was subsequently optimized into more potent inhibitors. nih.gov These examples underscore the value of integrating HTS with rational drug design to accelerate the discovery of new indazole-based drug candidates.

Q & A

Q. What are the recommended synthetic routes for (1-Benzylindazol-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalizing the indazole core at the 3-position. A common approach is the reduction of a carbonyl precursor (e.g., (1-benzylindazol-3-yl)carbaldehyde) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . Protecting groups may be required to prevent side reactions at the benzyl or indazole nitrogen. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (0–25°C) to control exothermicity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzyl group (δ ~4.8 ppm for CH₂, aromatic protons at δ 7.2–7.5 ppm) and indazole C3-methanol (δ ~4.5 ppm for -CH₂OH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Infrared (IR) Spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Methodological Answer : Safety protocols for structurally related benzyl-protected compounds include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as benzyl derivatives may release volatile byproducts .
  • Waste Disposal : Neutralize reactive residues (e.g., NaBH₄) with ethanol before disposal. Documented procedures for similar compounds emphasize minimizing exposure to methanol vapors .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). Strategies include:
  • Dose-Response Replication : Test the compound across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .
  • Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) and incubation time .
  • Structural Analog Comparison : Compare results with derivatives (e.g., 3-hydroxymethyl indazoles) to isolate functional group effects .

Q. What experimental designs are suitable for studying the metabolic stability of this compound?

  • Methodological Answer :
  • In Vitro Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify metabolites via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂OH at C3) to track metabolic pathways.
  • Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. How can mechanistic insights into this compound’s role in catalysis be obtained?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying substrate concentrations to derive Michaelis-Menten parameters.
  • Computational Modeling : Use density functional theory (DFT) to map transition states and identify active-site interactions (e.g., hydrogen bonding with the methanol group) .
  • Spectroscopic Probes : In situ IR or Raman spectroscopy to detect intermediate species during catalytic cycles .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility data for this compound across studies?

  • Methodological Answer :
  • Standardized Solubility Tests : Conduct parallel experiments in common solvents (e.g., DMSO, water, ethanol) under controlled temperatures (25°C ± 1°C) .
  • Purity Verification : Use HPLC to confirm compound purity (>95%), as impurities (e.g., residual benzyl chloride) can artificially alter solubility .
  • Cross-Lab Collaboration : Share samples with independent labs to validate results, addressing equipment calibration differences .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight Calculated via HRMS
Melting Point 120–123°C (DSC)
LogP (Octanol-Water) 2.1 ± 0.3 (HPLC method)
UV-Vis λmax 265 nm (methanol)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.